molecular formula C19H25N5O3 B2605073 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941935-22-4

8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2605073
CAS No.: 941935-22-4
M. Wt: 371.441
InChI Key: XKWRTBPCXCDBGB-UHFFFAOYSA-N
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Description

This compound is a derivative of the imidazo[2,1-c][1,2,4]triazine scaffold, featuring a 4-methylphenyl substituent at the 8-position and a carboxamide group linked to a 3-(propan-2-yloxy)propyl chain.

The synthesis of such compounds typically involves multi-step routes, including cyclization, amidation, and functional group transformations. For example, describes the synthesis of related imidazo-tetrazine derivatives via diazotization, hydrolysis, and acyl chloride intermediation, which may parallel the synthetic strategy for the target compound .

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13(2)27-12-4-9-20-17(25)16-18(26)24-11-10-23(19(24)22-21-16)15-7-5-14(3)6-8-15/h5-8,13H,4,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWRTBPCXCDBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the 4-methylphenyl and propan-2-yloxypropyl groups through various organic reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

  • Structural Differences : The fluorophenyl substituent at the 8-position replaces the methylphenyl group in the target compound.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability or binding affinity compared to the methyl group. This analog’s IUPAC name and registry number (946280-67-7) confirm its close relationship to the target compound .
  • Synthesis : Likely follows a similar pathway, leveraging amidation and cyclization steps.

Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and Carboxamides

  • Core Structure : The imidazo-tetrazine core differs from the triazine system, introducing an additional nitrogen atom.
  • Functional Groups : Carboxylate esters (e.g., IIIa-IIIh) and carboxamides (e.g., IVa-IVi) mirror the target’s carboxamide group.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure : Imidazo[1,2-a]pyridine vs. imidazo-triazine.
  • Functional Groups: Nitrophenyl and cyano substituents contrast with the target’s methylphenyl and isopropoxypropyl groups.
  • Analytical Data : ¹H NMR (δ 1.31 ppm for ethyl groups) and IR (C=O at 1720 cm⁻¹) provide benchmarks for comparing spectroscopic profiles .

N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

  • Core Structure: Imidazo[1,2-a]pyridine with a thiazolidinone moiety.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights
8-(4-Methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]imidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) Imidazo[2,1-c][1,2,4]triazine 4-Methylphenyl, 3-(isopropoxy)propylcarboxamide Not available Likely via acyl chloride intermediates
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl, 3-(isopropoxy)propylcarboxamide Not available Similar to target compound
Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa-IIIh) Imidazo[5,1-d][1,2,3,5]tetrazine Carboxylate esters, variable R groups ~250–350 Diazotization, acyl chloride reactions
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ethyl esters 557.52 One-pot two-step reaction

Biological Activity

8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C19H25N5O3 and a molecular weight of 371.4 g/mol. Its structure features an imidazo[2,1-c][1,2,4]triazine core which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H25N5O3
Molecular Weight371.4 g/mol
IUPAC Name8-(4-methylphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization to form the imidazo core and subsequent functionalization to introduce the 4-methylphenyl and propan-2-yloxy groups. The reaction conditions are crucial for achieving the desired product purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for potential enzyme inhibition and receptor binding activities. These interactions can lead to modulation of various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It potentially binds to receptors that regulate cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

Cytotoxicity Studies

Case studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance:

  • Cell Line Testing : The compound demonstrated varying degrees of cytotoxicity depending on concentration and exposure time.
  • IC50 Values : Preliminary findings suggest IC50 values in the micromolar range for certain cancer cell lines.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate immune responses.

Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 25 μM.

Study 2: Cytotoxicity in Cancer Cells

In a recent study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 of approximately 30 μM after 48 hours of treatment. This suggests potential as a chemotherapeutic agent.

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